molecular formula C10H12FNO2 B6357241 2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one CAS No. 4374-20-3

2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one

Cat. No.: B6357241
CAS No.: 4374-20-3
M. Wt: 197.21 g/mol
InChI Key: UXAHFUJAZGBTEC-UHFFFAOYSA-N
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Description

2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one is a substituted aminoketone characterized by a propan-1-one backbone with a 2-amino group and a 5-fluoro-2-methoxyphenyl substituent. This compound shares structural homology with several phenylpropanone derivatives documented in pharmacological and synthetic studies, enabling comparative analysis .

Properties

IUPAC Name

2-amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6(12)10(13)8-5-7(11)3-4-9(8)14-2/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAHFUJAZGBTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 5-fluoro-2-methoxyphenyl-2-nitropropene.

    Reduction: The nitropropene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or antidepressant.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamines, such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant and euphoric effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Data/Activity References
This compound C₁₀H₁₂FNO₂ 197.21 5-Fluoro, 2-methoxy Inferred properties
2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one (HCl) C₁₁H₁₅NO₃·HCl 245.71 2,5-Dimethoxy High purity (>99%), hydrochloride salt form
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 151.17 2-Hydroxy Synthesized via HI/AcOH reduction; m.p. 177°C
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₅NO 177.24 3-Methyl, methylamino IUPAC-named derivative
1-(5-Chloro-2-methoxyphenyl)propan-1-one C₁₀H₁₁ClO₂ 198.65 5-Chloro, 2-methoxy Safety data available (CAS 68597-44-4)
2-Amino-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)propan-1-one C₁₃H₁₆N₃OCl₂ 303.07 3,4-Dichlorophenyl, piperazine Antiseizure/antinociceptive potential

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. This may influence reactivity in nucleophilic additions or metabolic stability . 2-Hydroxy substituents () introduce higher polarity and hydrogen-bonding capacity, likely enhancing water solubility compared to methoxy or halogenated analogs .
  • Salt Formation: Compounds like 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one hydrochloride () demonstrate the common practice of forming hydrochloride salts to improve crystallinity and stability. The target compound may similarly benefit from salt formation for pharmaceutical applications .

Pharmacological Relevance

  • While the target compound lacks a piperazine moiety, its 5-fluoro-2-methoxyphenyl group may confer distinct receptor-binding profiles, warranting further study .
  • Methylamino vs. Primary Amino Groups: The methylamino group in ’s compound may enhance lipophilicity and blood-brain barrier penetration compared to the primary amino group in the target compound, impacting central nervous system activity .

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